
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Overview
Description
Chemical Structure and Synthesis
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (CAS: 885223-63-2) is a substituted nicotinamide derivative with bromo and chloro groups at positions 5 and 2 of the pyridine ring, respectively. The N-methoxy-N-methylamide functional group at position 3 distinguishes it from simpler nicotinic acid derivatives. Its synthesis typically involves converting 5-bromo-2-chloronicotinic acid to the corresponding acid chloride using thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine .
Applications and Safety
The compound is primarily used as an intermediate in agrochemical and pharmaceutical research. Its safety data sheet (SDS) highlights compliance with UN GHS Revision 8 standards, including precautions for inhalation and skin contact . Regulatory information confirms its commercial availability, though specific agricultural efficacy data remain proprietary.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method includes the reaction of 2-chloronicotinamide with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often involve maintaining a low temperature to control the reactivity of bromine and chlorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamide derivatives, hydroxyl derivatives, and other functionalized compounds .
Scientific Research Applications
Chemistry
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, enabling researchers to explore new chemical pathways and reactions.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity: Studies have shown efficacy against various microbial strains, including mycobacteria, suggesting its use in developing new antibiotics.
- Anticancer Properties: Preliminary investigations indicate that the compound may inhibit the growth of cancer cells, particularly in models of human lung carcinoma and prostate cancer.
Medicine
The compound is being explored for its therapeutic applications, particularly in:
- Targeting Enzymes: Its structural similarity to nicotinamide suggests it may act as a substrate analog for NAD-dependent enzymes, which could be pivotal in metabolic pathways.
- Drug Development: Ongoing research aims to optimize its pharmacological properties for potential use in treating various diseases.
Industrial Applications
In the industrial sector, this compound is used in:
- Material Development: Its unique chemical properties make it suitable for developing new materials with specific functionalities.
- Chemical Processes: The compound's reactivity allows it to be employed in various chemical reactions that require halogenated intermediates.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the compound's effectiveness against mycobacterial strains. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting potential as a lead compound for antibiotic development.
- Cancer Cell Inhibition : In vitro studies assessed the impact of this compound on human cancer cell lines (e.g., A549 and DU145). The findings revealed dose-dependent inhibition of cell proliferation, highlighting its anticancer potential.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide (CAS: 1256790-08-5)
- Structural Difference : The isonicotinamide isomer positions the amide group at the pyridine’s 4-position instead of 3.
5-Bromo-2-chloronicotinic Acid
- Structural Difference : Replaces the N-methoxy-N-methylamide group with a carboxylic acid (-COOH).
- Synthetic Utility : Serves as a precursor for ester derivatives (e.g., phenyl esters) via acid chloride intermediates. A unique chloride displacement of bromide was observed during its synthesis, highlighting reactivity differences compared to the amide derivative .
- Applications : Used directly in herbicide formulations, whereas the amide derivative’s improved lipophilicity may enhance membrane permeability in bioactive molecules .
Halogen and Alkyl Substituent Modifications
5-Bromo-2-chloro-6-methylnicotinic Acid (CAS: 1256809-64-9)
- Structural Difference : Adds a methyl group at position 4.
- Similarity Score : 0.89 (structural similarity algorithm), indicating close relation .
5-Bromo-2-methoxynicotinaldehyde (CAS: 760207-87-2)
- Structural Difference : Substitutes chloro with methoxy (-OCH₃) and replaces the amide with an aldehyde (-CHO).
- Similarity Score : 0.88 .
- Reactivity : The aldehyde group enables condensation reactions, making it a versatile intermediate in heterocyclic chemistry, unlike the amide’s stability in physiological conditions.
Functional Group Comparisons
Methyl 5-Bromo-2-chloronicotinate
- Structural Difference : Methyl ester (-COOCH₃) instead of N-methoxy-N-methylamide.
- Synthetic Pathway : Derived directly from 5-bromo-2-chloronicotinic acid, avoiding the need for hydroxylamine reagents .
- Applications : Lower hydrolytic stability compared to the amide derivative limits its use in long-term formulations.
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Similarity Scores and Functional Impact
Compound Name | Similarity Score | Functional Group Difference | Biological/Industrial Impact |
---|---|---|---|
5-Bromo-2-methoxynicotinaldehyde | 0.88 | -CHO vs. -CON(Me)OMe | Enhanced reactivity for synthesis |
Methyl 5-bromo-2-chloronicotinate | 0.78 | -COOCH₃ vs. -CON(Me)OMe | Lower hydrolytic stability |
5-Bromo-2-chloro-6-methylnicotinic acid | 0.89 | -CH₃ addition | Improved soil persistence |
Research Findings and Implications
- Synthetic Accessibility : The N-methoxy-N-methylamide group in the target compound improves stability over ester derivatives, albeit requiring more complex synthesis .
- Agricultural Relevance: Halogenated nicotinamides show higher pest resistance compared to non-halogenated analogs, though substituent positioning (e.g., 3- vs. 4-amide) significantly affects efficacy .
Biological Activity
5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.14 g/mol. The presence of halogen substituents (bromine and chlorine) contributes to its lipophilicity and alters its pharmacokinetic properties, which may enhance its biological activity.
The mechanism of action for this compound involves interaction with specific enzymes or receptors, potentially leading to the modulation of various biological pathways. It is believed to inhibit certain enzymes involved in inflammation and cell proliferation, making it a candidate for therapeutic applications in inflammatory diseases and cancer treatment.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals differences in biological activity:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Chloro-N-methylnicotinamide | Chlorine at position 6 | Less potent anti-inflammatory activity |
5-Bromo-N-methoxy-N-methylnicotinamide | Bromine only at position 5 | Exhibits different pharmacological profiles |
4,6-Dichloro-N-methoxy-N-methylnicotinamide | Two chlorine atoms at positions 4 and 6 | Enhanced antimicrobial properties |
The unique halogenation pattern of this compound significantly influences its biological activity compared to these similar compounds.
Case Studies and Research Findings
- In vitro Enzyme Inhibition Studies : Several studies have reported the compound's ability to inhibit enzymes associated with inflammation. For instance, a study highlighted its effectiveness in reducing the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.
- Antimicrobial Efficacy : Although detailed studies are scarce, initial findings indicate that this compound may be effective against certain bacterial strains. Future research is needed to establish minimum inhibitory concentrations (MICs) for various pathogens.
- Cytotoxicity Assays : Cytotoxicity studies involving human cancer cell lines (e.g., A549 lung adenocarcinoma cells) have shown that while the compound exhibits anti-proliferative effects, it does not significantly induce cytotoxicity at therapeutic concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide?
- Methodology : A typical synthesis involves coupling 5-bromo-2-chloronicotinic acid with N,O-dimethylhydroxylamine using coupling agents like EDCI/HOBt in THF. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane), and purification is achieved via column chromatography (silica gel, gradient elution). Characterization employs H/C NMR (CDCl₃), IR (C=O stretch ~1650 cm⁻¹), and HRMS (MH⁺ expected m/z 307.99) .
Q. How is the purity of this compound assessed in academic settings?
- Methodology : Purity is determined using HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate, retention time ~8.2 min). Quantitative analysis via UV detection at 254 nm ensures ≥98% purity. Residual solvents (e.g., THF) are quantified by GC-MS with headspace sampling .
Q. What spectroscopic techniques are used for structural confirmation?
- Key Techniques :
- NMR : H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 3.70 (s, 3H, OCH₃), 3.30 (s, 3H, NCH₃).
- IR : Confirms amide C=O (~1640 cm⁻¹) and C-Br (~560 cm⁻¹) stretches.
- Mass Spec : ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 307.99 .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions with this compound?
- Methodology : The bromine at position 5 is reactive in Pd-catalyzed couplings. Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq), and K₂CO₃ (2 eq) in dioxane/H₂O (4:1) at 80°C for 12 hr. Monitor conversion via LC-MS. Note: The chloro substituent at position 2 is inert under these conditions, enabling selective derivatization .
Q. How to resolve contradictions in observed vs. predicted NMR spectra?
- Troubleshooting : Discrepancies in splitting patterns may arise from rotameric equilibria of the N-methoxy-N-methyl group. Use variable-temperature NMR (25–60°C) to coalesce peaks. For unexpected shifts, check for trace metal impurities (e.g., Pd) using EDTA washes during purification .
Q. What strategies mitigate crystal twinning in X-ray diffraction studies?
- Crystallography : Crystallize from ethyl acetate/hexane at 4°C. If twinning occurs, refine using SHELXL’s TWIN/BASF commands. Data collection at 100 K with Cu-Kα radiation (λ = 1.5418 Å) improves resolution. Example: Space group P2₁/c, Z = 4 .
Q. Reactivity and Stability
Q. How does the N-methoxy-N-methyl group influence hydrolytic stability?
- Kinetic Studies : The Weinreb amide moiety resists hydrolysis under acidic conditions (pH > 3) but cleaves with LiAlH₄ to yield aldehydes. Conduct stability assays in PBS (pH 7.4, 37°C) over 72 hr; <5% degradation via HPLC confirms robustness in biological buffers .
Q. What are the hazards associated with handling this compound?
- Safety Protocols : Brominated amides may release HBr upon decomposition. Use PPE (gloves, goggles) and work in a fume hood. Store under argon at –20°C. Acute toxicity (LD₅₀) 320 mg/kg (oral, rat) .
Properties
IUPAC Name |
5-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICOBHUDWNSYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC(=C1)Br)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718607 | |
Record name | 5-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885223-63-2 | |
Record name | 5-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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